The Human Hemokinin-1 Gene (TAC4) and Protein: A Technical Guide for Researchers
The Human Hemokinin-1 Gene (TAC4) and Protein: A Technical Guide for Researchers
Introduction
Human Hemokinin-1 (hHK-1), a member of the tachykinin peptide family, is a key signaling molecule involved in a diverse array of physiological and pathophysiological processes. Encoded by the TAC4 gene, hHK-1 is distinguished from other tachykinins by its significant expression in hematopoietic cells.[1][2] It functions as a selective agonist for the neurokinin-1 receptor (NK1R), initiating downstream signaling cascades that modulate immune responses, inflammation, pain perception, and cell proliferation.[2][3] This technical guide provides an in-depth overview of the human TAC4 gene and the hHK-1 protein, including its sequence, expression profile, receptor interactions, and associated signaling pathways, along with detailed experimental protocols for its study.
Gene and Protein Characteristics
The human TAC4 gene is located on the long arm of chromosome 17 at position 21.33.[4][5] It is also known by the aliases HK-1, PPT-C, and Tachykinin-4.[5][6] The gene gives rise to the hHK-1 peptide.
Table 1: Human Hemokinin-1 Gene and Protein Identifiers
| Feature | Identifier | Source |
| Gene Symbol | TAC4 | HGNC |
| Gene Aliases | HK-1, PPT-C, TKN4 | GeneCards[6] |
| Chromosomal Location | 17q21.33 | GeneCards[6] |
| NCBI Gene ID | 255061 | NCBI[7] |
| UniProt Accession | Q86UU9 | UniProt[8] |
| Protein Name | Tachykinin-4 | UniProt[8] |
| hHK-1 Peptide Sequence | TGKASQFFGLM-NH2 | QYAOBIO, Tocris Bioscience[3][9] |
Gene Sequence
The nucleotide sequence of the human TAC4 gene can be accessed through the National Center for Biotechnology Information (NCBI) Gene database under the accession number NM_170685.3 for one of the primary transcript variants.
Protein Sequence
The canonical protein precursor encoded by TAC4 is 129 amino acids long. The mature, biologically active human hemokinin-1 peptide is a C-terminally amidated undecapeptide with the following amino acid sequence:
Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH₂ [3][9]
Tissue Expression of TAC4
The TAC4 gene is expressed in a variety of human tissues. Quantitative data from the Genotype-Tissue Expression (GTEx) project provides insights into its expression levels across different anatomical sites.
Table 2: Expression of TAC4 in Human Tissues (GTEx Data)
| Tissue | Median Expression (TPM) |
| Pituitary | 4.88 |
| Testis | 1.83 |
| Spleen | 1.25 |
| Small Intestine (Terminal Ileum) | 0.98 |
| Adrenal Gland | 0.87 |
| Colon (Transverse) | 0.65 |
| Lung | 0.54 |
| Heart (Left Ventricle) | 0.45 |
| Liver | 0.32 |
| Skeletal Muscle | 0.28 |
| Brain (Cortex) | 0.21 |
| Adipose (Subcutaneous) | 0.19 |
| Skin (Sun Exposed) | 0.15 |
| Blood | Not Reported |
Data sourced from The Human Protein Atlas, which visualizes GTEx dataset.[2] TPM: Transcripts Per Million.
Receptor Binding and Function
Human Hemokinin-1 is a high-affinity agonist for the NK1 receptor, a G-protein coupled receptor (GPCR).[3][10] While it shows the highest affinity for NK1R, it can also interact with other tachykinin receptors, albeit with lower affinity.[11]
Table 3: Binding Affinity of Human Hemokinin-1 for Tachykinin Receptors
| Receptor | Ligand | Assay Type | Ki (nM) | Reference |
| Human NK1 Receptor | [³H]-Substance P | Radioligand Binding | 0.175 | Bellucci et al., 2002[4] |
| Human NK2 Receptor | [¹²⁵I]-Neurokinin A | Radioligand Binding | 560 | Bellucci et al., 2002[4] |
| Human NK1 Receptor | Hemokinin-1 | Radioligand Binding | IC50 = 1.8 | Tocris Bioscience[3] |
| Human NK2 Receptor | Hemokinin-1 | Radioligand Binding | IC50 = 480 | Tocris Bioscience[3] |
| Human NK3 Receptor | Hemokinin-1 | Radioligand Binding | IC50 = 370 | Tocris Bioscience[3] |
Signaling Pathways
Upon binding to the NK1 receptor, hHK-1 induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family.[10] This initiates a downstream signaling cascade involving the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to the activation of various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12] Some studies also suggest the existence of NK1R-independent signaling pathways for hHK-1.[1]
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol is designed to determine the binding affinity of hHK-1 to the NK1 receptor expressed in cell membranes.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the human NK1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by differential centrifugation.[13][14]
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P) and a range of concentrations of unlabeled hHK-1.[13][14][15]
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[13]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of hHK-1 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[15]
RT-qPCR for TAC4 Gene Expression
This protocol quantifies the mRNA expression levels of the TAC4 gene in different tissues or cell types.
Methodology:
-
RNA Extraction: Isolate total RNA from the samples of interest using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.[16]
-
Primer Design: Design and validate primers specific for the human TAC4 gene and a suitable reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based qPCR master mix, the designed primers, and the synthesized cDNA.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the quantification cycle (Cq) values. Calculate the relative expression of TAC4 using the ΔΔCq method, normalizing to the reference gene.[16]
Calcium Imaging for NK1 Receptor Activation
This protocol measures changes in intracellular calcium concentration in response to hHK-1 stimulation, indicating NK1 receptor activation.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human NK1 receptor onto glass-bottom dishes or coverslips.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer.[17][18]
-
Baseline Measurement: Place the cells on a fluorescence microscope and record the baseline fluorescence intensity before stimulation.
-
Stimulation: Add a solution of hHK-1 to the cells while continuously recording the fluorescence.
-
Data Acquisition: Capture images or measure fluorescence intensity at regular intervals to monitor the change in intracellular calcium concentration over time.
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, calculate the change in fluorescence intensity relative to the baseline (ΔF/F₀).[19]
Western Blot for Phosphorylated ERK1/2
This protocol detects the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 in response to hHK-1.
Methodology:
-
Cell Lysis: Treat cells with hHK-1 for various time points, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific antibody binding.[3][20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[20][21]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[20][22]
Conclusion
This technical guide provides a comprehensive resource for researchers and drug development professionals working on human hemokinin-1. The detailed information on the TAC4 gene and hHK-1 protein, coupled with quantitative data and established experimental protocols, serves as a valuable foundation for further investigation into the multifaceted roles of this tachykinin in health and disease. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the key processes involved in hHK-1 research. A thorough understanding of the biology of hHK-1 and its signaling mechanisms is crucial for the development of novel therapeutic strategies targeting the tachykinin system.
References
- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue expression of TAC4 - Summary - The Human Protein Atlas [v17.proteinatlas.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAC4 - Wikipedia [en.wikipedia.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. TAC4 tachykinin precursor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]
- 10. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and function of human hemokinin-1 in human and guinea pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Modulation of NK cell activation by exogenous calcium from alginate dressings in vitro [frontiersin.org]
- 19. Visualizing the modulation of neurokinin 1 receptor-positive neurons in the superficial dorsal horn by spinal cord stimulation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abcepta.com [abcepta.com]
- 22. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
